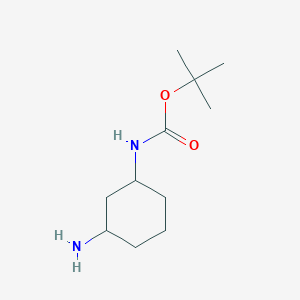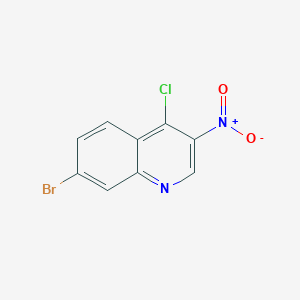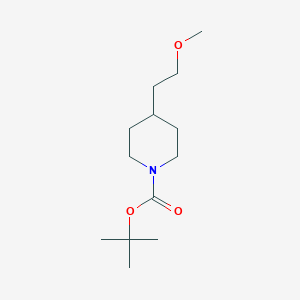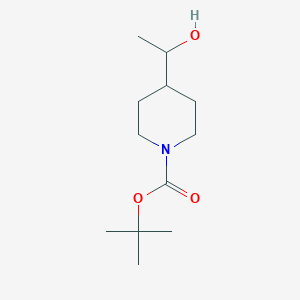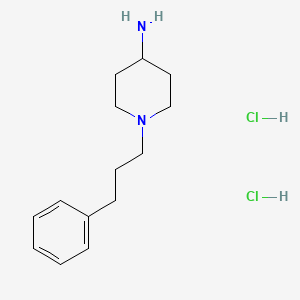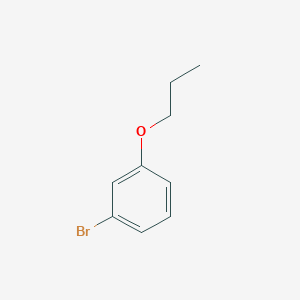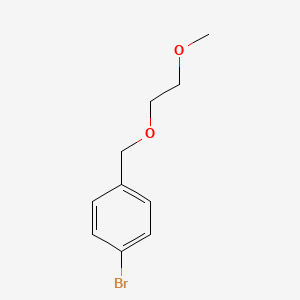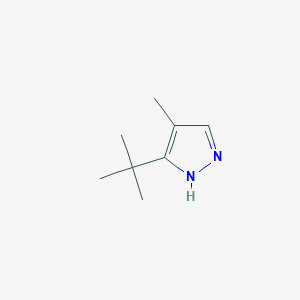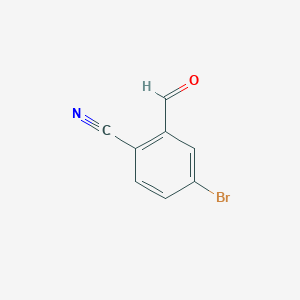
4-溴-2-甲酰基苯甲腈
描述
4-Bromo-2-formylbenzonitrile is an organic compound with the molecular formula C8H4BrNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a formyl group at the second position. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
科学研究应用
4-Bromo-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
4-Bromo-2-formylbenzonitrile plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound can interact with enzymes that facilitate these reactions, such as those involved in oxidative processes. Additionally, 4-Bromo-2-formylbenzonitrile may bind to specific proteins, altering their conformation and activity. These interactions can influence the overall biochemical pathways in which the compound is involved.
Cellular Effects
The effects of 4-Bromo-2-formylbenzonitrile on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, 4-Bromo-2-formylbenzonitrile can impact metabolic pathways by interacting with key enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
At the molecular level, 4-Bromo-2-formylbenzonitrile exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Furthermore, 4-Bromo-2-formylbenzonitrile can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-formylbenzonitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-formylbenzonitrile can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-formylbenzonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, 4-Bromo-2-formylbenzonitrile can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .
Metabolic Pathways
4-Bromo-2-formylbenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidative pathways, leading to the formation of metabolites that may have distinct biological activities. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-formylbenzonitrile is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, 4-Bromo-2-formylbenzonitrile can accumulate in certain cellular compartments, affecting its localization and biological activity .
Subcellular Localization
The subcellular localization of 4-Bromo-2-formylbenzonitrile plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the interactions of 4-Bromo-2-formylbenzonitrile with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-formylbenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite, followed by copper(II) sulfate pentahydrate and sodium hydrogen carbonate in a mixture of water, acetic acid, and cyclohexane .
Industrial Production Methods: Industrial production methods for 4-Bromo-2-formylbenzonitrile are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for larger scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 4-Bromo-2-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Oxidation Products: 4-Bromo-2-carboxybenzonitrile.
Reduction Products: 4-Bromo-2-hydroxybenzonitrile.
作用机制
The mechanism of action of 4-Bromo-2-formylbenzonitrile largely depends on its chemical reactivity. The bromine atom and formyl group make it a versatile intermediate for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing biochemical pathways and exhibiting potential therapeutic effects.
相似化合物的比较
4-Bromobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Formylbenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-fluorobenzonitrile:
Uniqueness: 4-Bromo-2-formylbenzonitrile’s combination of a bromine atom and a formyl group provides unique reactivity, making it a valuable compound for synthesizing a wide range of derivatives with diverse applications in research and industry.
属性
IUPAC Name |
4-bromo-2-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBKTVRLNPAITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621779 | |
| Record name | 4-Bromo-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713141-12-9 | |
| Record name | 4-Bromo-2-formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 713141-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


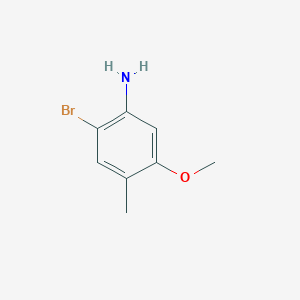
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
